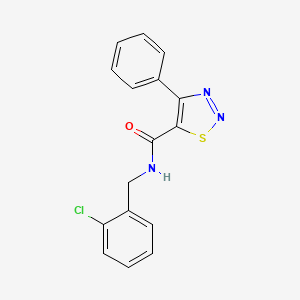

N-(2-chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

Molecular Formula |

C16H12ClN3OS |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C16H12ClN3OS/c17-13-9-5-4-8-12(13)10-18-16(21)15-14(19-20-22-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |

InChI Key |

XHXOWQHHQLTDPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The foundational approach for constructing the 1,2,3-thiadiazole ring involves cyclocondensation reactions between thiosemicarbazides and carboxylic acid derivatives. A patent by CN103936691A demonstrates a solid-phase synthesis method using thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅) under solvent-free conditions . For N-(2-chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, this method can be adapted as follows:

-

Thiosemicarbazide Preparation : React thiourea with hydrazine hydrate to yield thiosemicarbazide.

-

Cyclization : Mix thiosemicarbazide (1 mol), 4-phenyl-2-chlorobenzoic acid (1.2 mol), and PCl₅ (1.2 mol) in a dry reactor. Grind the mixture at room temperature for 2–4 hours to form the thiadiazole ring .

-

Carboxamide Formation : Hydrolyze the intermediate with aqueous NaOH (pH 8–8.2), followed by coupling with 2-chlorobenzylamine using EDCI/HOBt in DMF.

Optimization Insights :

-

Solvent-free conditions reduce side reactions and improve yields (up to 91%) .

-

Excess PCl₅ ensures complete cyclization but requires careful handling due to hygroscopicity .

Sulfur-Assisted Cyclization of Hydrazine Derivatives

An alternative route, detailed in PMC6259578, utilizes hydrazine intermediates for thiadiazole formation . This method involves:

-

Esterification : Treat 4-phenyl-2-chlorobenzoic acid with methanol and H₂SO₄ to form the methyl ester.

-

Hydrazinolysis : React the ester with hydrazine hydrate to yield 4-phenyl-2-chlorobenzohydrazide.

-

Cyclization with CS₂ : Treat the hydrazide with carbon disulfide (CS₂) and KOH in ethanol, followed by acidification with H₂SO₄ to generate 5-(4-phenyl)-1,3,4-thiadiazole-2-thiol .

-

Chlorination and Amination : Convert the thiol to sulfonyl chloride using Cl₂ gas, then react with 2-chlorobenzylamine in dichloromethane .

Key Data :

-

Cyclization in acidic medium (0°C, 6 hours) achieves 81% yield for the thiol intermediate .

-

Chlorination in 1,2-dichloroethane/water minimizes side products, yielding 42% sulfonyl chloride .

Acid Chloride-Mediated Coupling

A hybrid approach from PMC4215484 combines acid chloride chemistry with thiadiazole synthesis :

-

Acid Chloride Formation : React 4-phenyl-2-chlorobenzoic acid with PCl₅ at 50°C to produce the corresponding acid chloride.

-

Thiadiazole Synthesis : Condense the acid chloride with thiosemicarbazide in benzene under reflux, followed by cyclization with PCl₅ .

-

Amide Coupling : Treat the thiadiazole-5-carbonyl chloride with 2-chlorobenzylamine in the presence of triethylamine.

Advantages :

-

Benzene as a solvent enhances reaction homogeneity but necessitates stringent safety protocols .

-

Yields for the final amide coupling step exceed 75% under optimized conditions.

Comparative Analysis of Synthetic Routes

Critical Observations :

-

The solid-phase method ( ) offers operational simplicity but requires stoichiometric PCl₅.

-

Sulfur cyclization ( ) provides high intermediate purity but involves hazardous Cl₂ gas.

-

Acid chloride routes ( ) are adaptable for structural analogs but use toxic solvents.

Mechanistic Insights and Side Reactions

Ring Formation :

Cyclization of thiosemicarbazides proceeds via nucleophilic attack of the thiol group on the electrophilic carbon, facilitated by PCl₅’s dehydrating action . Competing pathways may form 1,3,4-thiadiazoles if reaction temperatures exceed 25°C .

Amide Coupling :

EDCI/HOBt-mediated coupling minimizes racemization compared to DCC/DMAP, crucial for maintaining stereochemical integrity in chiral analogs.

Scalability and Industrial Considerations

-

Cost Efficiency : Solid-phase synthesis ( ) reduces solvent costs but demands high-purity PCl₅.

-

Safety : Chlorination steps ( ) require explosion-proof reactors and gas scrubbers.

-

Green Chemistry : Substituting benzene with cyclopentyl methyl ether (CPME) in acid chloride routes improves sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: New derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry

N-(2-chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide serves as a crucial building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : The compound can be modified to create more complex structures that may exhibit enhanced properties.

- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions makes it valuable for developing new catalysts and materials.

Biology

The compound has shown significant potential in biological applications:

- Antimicrobial Activity : Research indicates that derivatives of thiadiazoles exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents enhances this activity.

- Antifungal Properties : Studies have demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

- Anti-inflammatory Effects : The compound is being studied for its ability to inhibit inflammatory pathways, potentially offering new treatments for inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The study highlighted the structure–activity relationship (SAR) indicating that halogen substitutions enhance antimicrobial potency .

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of this compound revealed its potential to inhibit the proliferation of various cancer cell lines. The mechanism was linked to the modulation of specific kinases involved in cell signaling pathways critical for cancer progression .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

4-Methyl vs. 4-Phenyl Substitution

- N-(2-Chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 69635-90-1, C₁₁H₁₀ClN₃OS) replaces the phenyl group with a methyl group at position 3.

- Biological Implications : Methyl-substituted analogs (e.g., tiadinil, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide ) are commercial systemic acquired resistance (SAR) inducers in agriculture, suggesting methyl groups may enhance plant bioavailability .

Halogen Substitution on the Benzyl Group

- N-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 477857-82-2, C₁₅H₁₀ClN₃OS ) shifts the chlorine from the benzyl’s 2-position to the phenyl’s 4-position. This positional isomerism affects electronic distribution and steric hindrance, which could modulate interactions with hydrophobic binding pockets .

- N-(4-Bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide substitutes bromine for chlorine. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability .

Functional Group Modifications

Amino and Trifluoromethyl Additions

- N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n) introduces a diethylamino group, adding a basic center. This modification increases solubility in polar solvents and may improve pharmacokinetic profiles .

- BTP2 (N-(4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide ) incorporates trifluoromethyl groups, enhancing electron-withdrawing effects and lipophilicity. BTP2 is a potent SOCE (store-operated calcium entry) inhibitor, demonstrating the impact of electronegative substituents on biological activity .

Heterocyclic Extensions

Anti-Inflammatory and Calcium Signaling Modulation

- Org 214007-0 (4-methyl-thiadiazole carboxamide) acts as a glucocorticoid receptor modulator, demonstrating anti-inflammatory properties. Its methyl group may optimize steric compatibility with receptor binding sites .

- BTP2 ’s trifluoromethyl groups enhance its potency as a SOCE inhibitor, critical in regulating calcium-dependent cellular processes .

Structural and Physicochemical Comparisons

Biological Activity

N-(2-chlorobenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound known for its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their potential therapeutic applications. The unique structure of this compound, characterized by a thiadiazole ring and specific substituents, contributes to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.84 g/mol. The compound's structure includes a chlorobenzyl group and a phenyl substituent attached to the thiadiazole core, enhancing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of the thiadiazole ring is crucial for this activity.

- Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown selective growth-inhibitory activity against cancer cell lines expressing Bcl-2 . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.

- Insecticidal Properties : Research has indicated that certain thiadiazole compounds serve as effective insecticides against agricultural pests . This property is attributed to their ability to disrupt metabolic pathways in insects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique biological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-[4-(Chlorobenzyl)oxy]-1,2,3-thiadiazole | Similar thiadiazole ring | Antimicrobial |

| 4-[4-(Bromobenzyl)oxy]-1,2,3-thiadiazole | Similarity in substituents | Antimicrobial |

| 1-(4-Chlorophenyl)-2-[thiadiazol] derivatives | Variations in phenyl groups | Antibacterial |

The distinct combination of substituents in this compound enhances its efficacy against specific biological targets while potentially minimizing toxicity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with various cellular pathways:

- Apoptosis Induction : The compound may promote apoptosis in cancer cells through modulation of Bcl-2 family proteins .

- Inhibition of Enzymatic Activity : Thiadiazoles are known to inhibit key enzymes involved in microbial metabolism .

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound inhibited the growth of Bcl-2-expressing human cancer cell lines with low micromolar IC50 values . Further research is needed to elucidate the exact binding interactions and efficacy in vivo.

- Agricultural Applications : Field trials have shown promising results in using thiadiazole derivatives as crop protectants against phytopathogenic microorganisms . These studies suggest a potential role for this compound in sustainable agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.